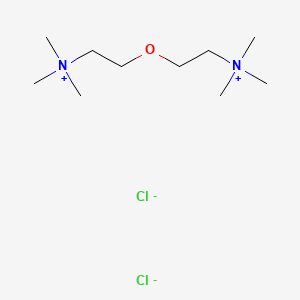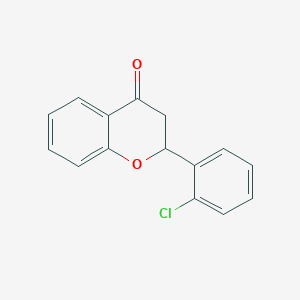
3-(2-アジドエチル)-1H-インドール
概要
説明
3-(2-Azidoethyl)-1H-indole is an organic compound that features an indole core substituted with an azidoethyl group at the third position. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility. The azido group in this compound introduces unique reactivity, making it valuable for various chemical transformations and applications.
科学的研究の応用
3-(2-Azidoethyl)-1H-indole has several applications in scientific research:
作用機序
Target of Action
Azide-containing compounds are often used in click chemistry reactions , suggesting that this compound might interact with a variety of biological targets.
Mode of Action
Azides are known to participate in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This reaction, often referred to as a “click” reaction, is characterized by its efficiency and specificity, suggesting that 3-(2-azidoethyl)-1H-indole could interact specifically with its targets.
Biochemical Pathways
Azide-containing compounds have been used in the study of various biochemical pathways due to their reactivity and the specificity of click chemistry .
Pharmacokinetics
Azide-containing compounds are generally known to have fast blood clearance and linear pharmacokinetics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to fully understand its bioavailability.
Result of Action
Azide-containing compounds have been used in a variety of biological studies due to their reactivity and the specificity of click chemistry .
Action Environment
The stability and reactivity of azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of copper ions, which catalyze the cuaac reaction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-azidoethyl)-1H-indole typically involves the introduction of the azido group to an indole derivative. One common method is the nucleophilic substitution reaction where an indole derivative with a suitable leaving group (e.g., halide) is reacted with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 3-(2-azidoethyl)-1H-indole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols due to the potentially hazardous nature of azides, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
3-(2-Azidoethyl)-1H-indole undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the click reaction with alkynes.
Reduction: Triphenylphosphine in the presence of water or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium azide in DMSO for nucleophilic substitution reactions.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-Azidoethylbenzene: Similar structure but with a benzene ring instead of an indole.
3-(2-Azidoethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
2-Azidoethylpyridine: Similar structure but with a pyridine ring instead of an indole.
Uniqueness
3-(2-Azidoethyl)-1H-indole is unique due to the presence of both the indole core and the azidoethyl group. The indole core is known for its biological activity and presence in many natural products, while the azido group provides unique reactivity for various chemical transformations. This combination makes 3-(2-azidoethyl)-1H-indole a versatile compound in synthetic chemistry and biological applications .
特性
IUPAC Name |
3-(2-azidoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVTNAPDLFAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468073 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63778-37-0 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,5-Dioxaspiro[5.5]undecane, 9-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1659095.png)


![N-[(3,4,5-trimethoxyphenyl)methylideneamino]aniline](/img/structure/B1659099.png)


![Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-](/img/structure/B1659103.png)

![15,16,18,19,21-Pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,19-nonaene-17-thione](/img/structure/B1659108.png)
![(5E)-1-(3-chlorophenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659109.png)
